(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate
Description
(5-Methyl-1,2-oxazol-3-yl)methyl methanesulfonate is a sulfonate ester derivative featuring a 5-methyl-1,2-oxazole (isoxazole) ring linked to a methanesulfonyl group via a methylene bridge. This compound belongs to a broader class of sulfonate and sulfonamide derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and pesticidal properties. The 5-methylisoxazole moiety is a critical pharmacophore in several bioactive molecules, including sulfamethoxazole (SMX), a sulfonamide antibiotic . Methanesulfonate groups are often employed as leaving groups in organic synthesis or as stabilizing substituents in drug design due to their electron-withdrawing effects.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c1-5-3-6(7-11-5)4-10-12(2,8)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWPWGJSKETBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate typically involves the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(5-methyl-1,2-oxazol-3-yl)methanol+methanesulfonyl chloride→(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
- Substitution reactions yield various substituted oxazole derivatives.
- Oxidation reactions can produce oxazole N-oxides or other oxidized derivatives.
- Reduction reactions typically yield reduced oxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate depends on its specific application. In nucleophilic substitution reactions, the methanesulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the oxazole ring. This results in the formation of various substituted products.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Compounds
Environmental and Toxicological Profiles
Biodegradation :
Toxicity :
- SMX metabolites like 5-methyl-1,2-oxazol-3-amine (C₄H₆N₂O) are less toxic but may contribute to antibiotic resistance .
Biological Activity
(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. Understanding its biological activity involves exploring its mechanisms of action, synthesis, and applications in various fields.
The synthesis of this compound typically involves the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as follows:
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as an excellent leaving group, facilitating the attack by various nucleophiles such as amines or thiols. This property makes it a valuable intermediate in the synthesis of biologically active compounds.
Types of Reactions
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions where it forms new derivatives.
- Oxidation and Reduction : It can be oxidized or reduced to introduce or modify functional groups, potentially enhancing its biological activity.
Biological Applications
Research has indicated several potential applications for this compound:
Antimicrobial Properties
Studies have suggested that derivatives of this compound may possess antimicrobial properties. For example, similar oxazole derivatives have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents .
Anticancer Activity
The compound is being explored for its role in drug discovery, particularly in synthesizing compounds with anticancer properties. Its ability to modify biological pathways through nucleophilic substitution may lead to the development of novel therapeutics targeting cancer cells .
Genetic Studies
Methyl methanesulfonate (MMS), a related compound, has been extensively studied for its mutagenic effects. It has been shown to induce mutations in various cell lines and organisms, including gene mutations at the hprt locus in Chinese hamster ovary cells . This suggests that this compound may also exhibit similar genetic activity.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
